molecular formula C14H13N3OS3 B2446619 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1396814-79-1

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2446619
CAS RN: 1396814-79-1
M. Wt: 335.46
InChI Key: HMFDAWDOVRPGGW-UHFFFAOYSA-N
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Description

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea, also known as MTU, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. MTU is a thiazole-based compound that has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Chemical Properties and Synthesis

  • A study described the synthesis of non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas, exploring their binding constants with N-protected amino acid tetrabutylammonium salts. This work indicated modest enantioselectivities and provided insights into the association constants being smaller for thiourea derivatives compared to urea, highlighting the influence of NH acidity and conformational adjustments necessary for binding interactions Roussel et al., 2006.

Biological Activity

  • Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas evaluated these compounds for their antiacetylcholinesterase activity. The study aimed to optimize spacer length for enhancing interaction between pharmacophoric units, revealing that certain structural modifications can enhance inhibitory activities, suggesting potential therapeutic applications Vidaluc et al., 1995.

  • Another study synthesized novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives, evaluating them for antimicrobial activity and cytotoxicity. This research highlighted the potential of these compounds in combating microbial infections and their viability as anticancer agents, demonstrating the versatility of thiazol-2-yl urea derivatives in pharmaceutical applications Shankar et al., 2017.

Molecular Interactions and Mechanisms

  • A detailed examination of conformational adjustments in urea and thiourea derivatives based on intramolecular hydrogen bonding revealed insights into the structural requisites for desired chemical and biological functionalities. This study underscored the significance of molecular structure in determining the reactivity and potential applications of these compounds Phukan et al., 2016.

properties

IUPAC Name

1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS3/c1-9-11(21-13(16-9)10-4-2-6-19-10)8-15-14(18)17-12-5-3-7-20-12/h2-7H,8H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFDAWDOVRPGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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